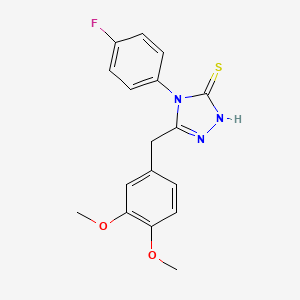

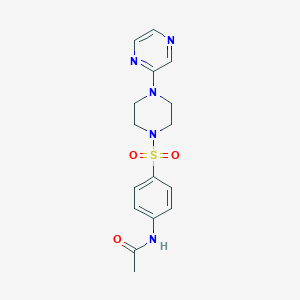

![molecular formula C9H8FNO2S B2640471 [(2-Fluoro-4-methylphenyl)sulfonyl]acetonitrile CAS No. 1325306-08-8](/img/structure/B2640471.png)

[(2-Fluoro-4-methylphenyl)sulfonyl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nucleophilic Fluorination Reactions

One significant application involves nucleophilic fluorination reactions, where sulfonium borane compounds react with fluoride anions in MeOH/H2O mixtures to afford fluoroborate compounds. This method is potentially applicable to a wide range of nucleophilic fluorination procedures that involve wet fluoride sources (Haiyan Zhao & F. Gabbaï, 2011).

Electrochemical Methods

Electrochemical methods for synthesizing vinyl fluorides involve the electrolytic reduction of fluoro-arylvinyl phenyl sulphones in acetonitrile, leading to the formation of fluoro-arylethylenes. This process highlights the role of acetonitrile in facilitating bond cleavages and formations under electrochemical conditions (A. Kunugi et al., 1993).

Polymerization and Electrochemical Capacitors

The electrochemical polymerization of thiophene derivatives in ionic liquids and acetonitrile has been explored, leading to the development of electroactive polymers suitable for various applications, including electrochemical capacitors. This research underscores the versatility of acetonitrile as a solvent for synthesizing and studying conductive polymers (E. Naudin et al., 2002).

Silver-Catalyzed Cyclizations

Silver-catalyzed cyclization of sulfones to form dihydrofurans is another notable application, showcasing acetonitrile's role in facilitating metal-catalyzed cyclizations at ambient temperatures. This process is valuable for synthesizing cyclic compounds with potential applications in pharmaceuticals and materials science (R. R. Tata & M. Harmata, 2016).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds through nucleophilic displacement reactions using fluoride ions in acetonitrile demonstrates the utility of acetonitrile in mediating reactions involving challenging fluorination steps. This method has implications for synthesizing fluorinated analogs of sugars and other bioactive molecules (T. Haradahira et al., 1984).

Propiedades

IUPAC Name |

2-(2-fluoro-4-methylphenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2S/c1-7-2-3-9(8(10)6-7)14(12,13)5-4-11/h2-3,6H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTHSGWSIZDRHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)CC#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

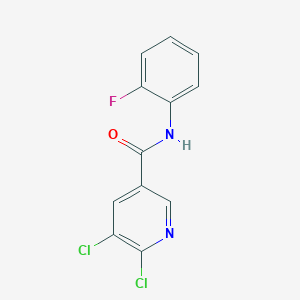

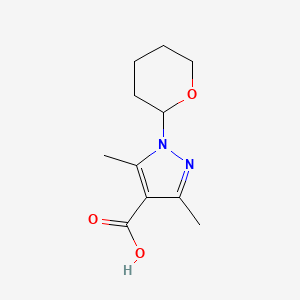

![3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B2640389.png)

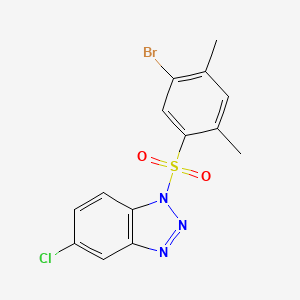

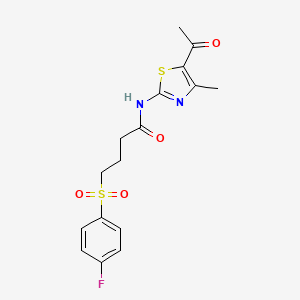

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2640393.png)

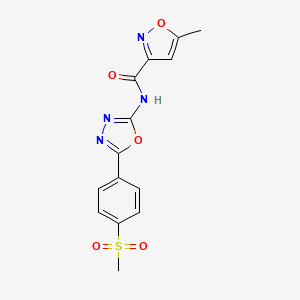

![3-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2640395.png)

![5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide](/img/structure/B2640398.png)

![N-(2,4-difluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2640399.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640410.png)

![N-(2,4-dimethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2640411.png)